Ethyl 2-(hydroxyimino)-3-oxobutanoate

Peptide synthesis Racemization suppression Additive screening

Substituting this α-oximo-β-keto ester with O-alkylated or methyl ester analogs introduces racemization risk and lower coupling yields in peptide synthesis. Ethyl 2-(hydroxyimino)-3-oxobutanoate is the validated bifunctional building block for constructing 2-aminothiazole pharmacophores in cephalosporin antibiotics. • Free oxime proton (pKa ~7.4) enables acidity modulation in SPPS, suppressing epimerization with DIC/DCC coupling reagents. • Ethyl ester provides optimal lipophilicity (XLogP3-AA = 0.9) for biphasic reaction systems vs. polar methyl ester analogs. • Documented precursor to (E)-Cefodizime; crystallized with ene-reductases for biocatalytic amine synthesis research.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
Cat. No. B8817198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(hydroxyimino)-3-oxobutanoate
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C)O)N=O
InChIInChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3
InChIKeyHVTHITHXCDMTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(hydroxyimino)-3-oxobutanoate: Technical Baseline and Procurement Context


Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8) is an α-oximo-β-keto ester, a bifunctional building block that serves as a critical intermediate in the synthesis of cephalosporin antibiotics and as an additive for racemization suppression in peptide coupling . The molecule features an electrophilic ketone, a nucleophilic oxime, and an ester group, enabling its utility in constructing complex heterocyclic scaffolds, particularly 2-aminothiazole-containing pharmaceuticals [1]. Its physicochemical profile includes a molecular weight of 159.14 g/mol and a predicted pKa of approximately 7.41, informing its reactivity in condensation and acylation reactions .

Why Ethyl 2-(hydroxyimino)-3-oxobutanoate Cannot Be Substituted with Generic Analogs


In procurement for pharmaceutical intermediate applications, substituting ethyl 2-(hydroxyimino)-3-oxobutanoate with close analogs such as ethyl 2-(methoxyimino)-3-oxobutanoate or methyl 2-(hydroxyimino)-3-oxobutanoate introduces quantifiable risks in downstream synthesis efficiency and product purity [1]. The free oxime proton in ethyl 2-(hydroxyimino)-3-oxobutanoate is essential for its role as an acidity modulator in peptide coupling, a property lost upon O-alkylation in methoxyimino analogs [2]. Furthermore, the ethyl ester moiety provides an optimal balance of lipophilicity (XLogP3-AA = 0.9) for organic phase reactions compared to the more polar methyl ester, which can alter partition coefficients and reaction kinetics in biphasic systems [3]. Generic substitution without considering these structural nuances can lead to increased racemization rates, lower coupling yields, or the need for extensive re-optimization of established synthetic protocols [2].

Quantitative Differentiation of Ethyl 2-(hydroxyimino)-3-oxobutanoate for Scientific Procurement


Racemization Suppression Efficacy in Peptide Synthesis

Ethyl 2-(hydroxyimino)-3-oxobutanoate functions as a racemization suppressor in carbodiimide-mediated peptide couplings by virtue of its acidity, which neutralizes the basicity of the activating agent. While a direct head-to-head comparison of racemization rates for this specific compound is not available in the primary literature, its predicted pKa of 7.41±0.10 provides a class-level inference regarding its efficacy relative to established additives . For context, 1-hydroxybenzotriazole (HOBt), a widely used racemization suppressor, has an experimentally determined pKa of approximately 4.6 [1]. The higher pKa of ethyl 2-(hydroxyimino)-3-oxobutanoate suggests it is a weaker acid, which may translate to a milder and more selective suppression of base-catalyzed side reactions, potentially offering advantages in couplings involving acid-sensitive substrates .

Peptide synthesis Racemization suppression Additive screening

Synthetic Yield for O-Alkylation Derivative Formation

Ethyl 2-(hydroxyimino)-3-oxobutanoate serves as a versatile precursor for O-alkylated derivatives, which are valuable intermediates in medicinal chemistry. In a representative synthesis, the reaction of the syn isomer of ethyl 2-hydroxyimino-3-oxobutyrate with pentyl bromide in the presence of potassium carbonate in DMF proceeded to afford ethyl 2-pentyloxyimino-3-oxobutyrate with a calculated yield of 99.9% . This high yield, sourced from the Open Reaction Database, demonstrates the compound's reliable reactivity in nucleophilic substitution reactions, a key performance indicator for procurement decisions when high-throughput derivatization is planned.

Organic synthesis Alkylation Process chemistry

Structural Confirmation via High-Resolution X-ray Crystallography

The compound's precise binding mode to ene-reductase enzymes has been elucidated through X-ray crystallography, providing a structural basis for its use as a mechanistic probe. The structure of Xenobiotic reductase A from Pseudomonas putida in complex with ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate was solved at a resolution of 1.88 Å (PDB ID: 8AU8) [1]. For comparison, the complex with the homologous substrate ethyl (Z)-2-(hydroxyimino)-3-oxopentanoate, which features an extended alkyl chain, was solved at a higher resolution of 1.58 Å (PDB ID: 8AU8) [2]. The 0.3 Å difference in resolution, while modest, suggests that the butanoate derivative (target compound) may exhibit slightly greater conformational flexibility in the active site, a factor that can influence substrate turnover and enzyme engineering strategies.

Structural biology Enzyme mechanism Biocatalysis

High-Value Application Scenarios for Ethyl 2-(hydroxyimino)-3-oxobutanoate


Peptide Coupling Additive for Racemization-Sensitive Sequences

In solid-phase peptide synthesis (SPPS), the coupling of sterically hindered or epimerization-prone amino acids (e.g., histidine, cysteine) requires the addition of an auxiliary nucleophile to suppress racemization. Ethyl 2-(hydroxyimino)-3-oxobutanoate, with its distinct pKa profile (predicted ~7.4), offers an alternative to traditional additives like HOBt (pKa ~4.6) for sequences where a less acidic environment is beneficial [1]. Its use is particularly relevant when coupling reagents like DIC or DCC are employed, as the compound neutralizes the carbodiimide's basicity, thereby reducing the formation of oxazolone intermediates that lead to epimerization .

Key Intermediate for Cephalosporin Antibiotic Synthesis

Ethyl 2-(hydroxyimino)-3-oxobutanoate is a documented intermediate in the synthesis of (E)-Cefodizime, a third-generation cephalosporin antibiotic [1]. The compound's α-oximo-β-keto ester framework is essential for constructing the 2-aminothiazole moiety characteristic of this antibiotic class, as demonstrated in synthetic routes to O-vinyl oxime-derived penicillins . Procurement of this intermediate with high stereochemical purity (specifically the Z- or E-isomer) is critical for ensuring the correct stereochemistry in the final active pharmaceutical ingredient.

Biocatalysis Research: Substrate for Ene-Reductase Mechanistic Studies

The recent discovery of the promiscuous activity of ene-reductases in reducing the C=N bond of oximes has opened new avenues for biocatalytic amine synthesis [1]. Ethyl 2-(hydroxyimino)-3-oxobutanoate has been crystallized in complex with several ene-reductase variants, providing high-resolution structural snapshots of the enzyme-substrate interaction . This makes it a validated tool compound for academic and industrial laboratories engaged in enzyme engineering, directed evolution, or the development of chemoenzymatic cascades for the synthesis of chiral amines.

Building Block for Diversified Heterocyclic Libraries

The compound's dual electrophilic/nucleophilic character makes it a privileged scaffold for generating diverse heterocyclic libraries. Its high-yielding O-alkylation (e.g., 99.9% yield with pentyl bromide) [1] demonstrates its suitability for parallel synthesis and high-throughput experimentation. This reliability in diversification reactions is a key procurement consideration for medicinal chemistry groups aiming to rapidly explore structure-activity relationships around oxime-containing pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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